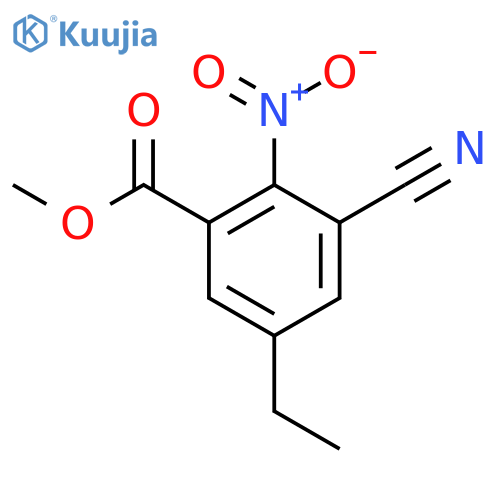

Cas no 1807293-20-4 (Methyl 3-cyano-5-ethyl-2-nitrobenzoate)

Methyl 3-cyano-5-ethyl-2-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-cyano-5-ethyl-2-nitrobenzoate

-

- インチ: 1S/C11H10N2O4/c1-3-7-4-8(6-12)10(13(15)16)9(5-7)11(14)17-2/h4-5H,3H2,1-2H3

- InChIKey: AXCHVMFUNKYVAQ-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1=C(C(C#N)=CC(=C1)CC)[N+](=O)[O-])=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 354

- トポロジー分子極性表面積: 95.9

- 疎水性パラメータ計算基準値(XlogP): 2.1

Methyl 3-cyano-5-ethyl-2-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010002679-1g |

Methyl 3-cyano-5-ethyl-2-nitrobenzoate |

1807293-20-4 | 97% | 1g |

$1564.50 | 2023-09-03 | |

| Alichem | A010002679-250mg |

Methyl 3-cyano-5-ethyl-2-nitrobenzoate |

1807293-20-4 | 97% | 250mg |

$494.40 | 2023-09-03 | |

| Alichem | A010002679-500mg |

Methyl 3-cyano-5-ethyl-2-nitrobenzoate |

1807293-20-4 | 97% | 500mg |

$839.45 | 2023-09-03 |

Methyl 3-cyano-5-ethyl-2-nitrobenzoate 関連文献

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

Methyl 3-cyano-5-ethyl-2-nitrobenzoateに関する追加情報

Comprehensive Overview of Methyl 3-cyano-5-ethyl-2-nitrobenzoate (CAS No. 1807293-20-4): Properties, Applications, and Industry Insights

In the ever-evolving landscape of specialty chemicals, Methyl 3-cyano-5-ethyl-2-nitrobenzoate (CAS No. 1807293-20-4) has emerged as a compound of significant interest across pharmaceutical and agrochemical research. This nitrobenzoate derivative combines a unique molecular architecture—featuring cyano, ethyl, and nitro functional groups—to enable versatile reactivity. Its structural complexity makes it a valuable intermediate in synthesizing bioactive molecules, particularly in developing crop protection agents and small-molecule drugs. Recent patent filings highlight its role in optimizing herbicide formulations, aligning with the global push for sustainable agriculture.

The compound’s methyl ester moiety enhances solubility in organic solvents, facilitating its use in multistep synthetic routes. Researchers are particularly drawn to its potential in heterocyclic compound synthesis, where the nitro group serves as a precursor for amine functionalities—a critical transformation in drug discovery. Analytical studies using HPLC and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP-grade intermediates. As the demand for precision chemistry grows, this compound’s reproducibility in Pd-catalyzed cross-coupling reactions has garnered attention from contract manufacturing organizations (CMOs).

From an industrial perspective, Methyl 3-cyano-5-ethyl-2-nitrobenzoate addresses two key market drivers: process efficiency and structural diversity. Its electron-withdrawing groups enable selective functionalization, reducing byproduct formation in API manufacturing. Environmental considerations are also at play; newer green chemistry protocols utilize this compound in solvent-free mechanochemical reactions, minimizing waste. These advancements respond to search trends like "sustainable chemical synthesis 2024" and "high-yield nitroaromatic reactions", reflecting industry priorities.

Stability studies reveal that proper storage (-20°C under inert atmosphere) preserves the compound’s integrity, making it suitable for long-term research projects. While not classified as hazardous under standard protocols, handling guidelines emphasize PPE usage due to potential skin/eye irritation—a detail frequently queried in laboratory safety forums. The compound’s molecular weight (250.22 g/mol) and logP value (2.1) further inform formulation scientists developing lipophilic active ingredients.

Emerging applications in material science demonstrate this nitrobenzoate’s utility beyond life sciences. Its conjugated π-system shows promise in designing organic semiconductors, coinciding with rising searches for "nitroaromatic electronic materials". Such interdisciplinary potential positions CAS No. 1807293-20-4 as a compound bridging pharmaceutical innovation and advanced material development—topics dominating 2024’s scientific discourse.

1807293-20-4 (Methyl 3-cyano-5-ethyl-2-nitrobenzoate) 関連製品

- 171670-07-8(6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylic acid)

- 66762-39-8(7-methoxy-4-(morpholin-4-yl)methyl-2H-chromen-2-one)

- 1805542-92-0(Methyl 3-(bromomethyl)-2-(difluoromethyl)-4-iodopyridine-6-acetate)

- 2229319-31-5(1,1,1-trifluoro-3-(6-methoxy-1,3-dioxaindan-5-yl)propan-2-amine)

- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)

- 89830-71-7(4-Pyridinecarboximidic acid,Hydrazide)

- 2640889-24-1(3-Chloro-4-{[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine)

- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)

- 895438-63-8(ethyl 2-(2Z)-2-(2-fluorobenzoyl)imino-5,6-dimethoxy-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1218217-91-4(methyl 2-(2,4-difluorophenyl)-2-(methylamino)acetate)